Wy 43657

Description

For instance:

- cites "43657" as a digital object identifier (DOI) suffix in a study on plant developmental biology .

- lists "43657" as a postal code for a manufacturing facility in Toledo, Ohio .

- uses "43657" to denote shareholder statistics in a corporate report .

This ambiguity highlights the necessity of precise nomenclature in scientific literature to avoid misinterpretation. The lack of direct chemical data for Wy 43657 in the provided evidence underscores the challenges in synthesizing a comprehensive comparison.

Properties

CAS No. |

78255-70-6 |

|---|---|

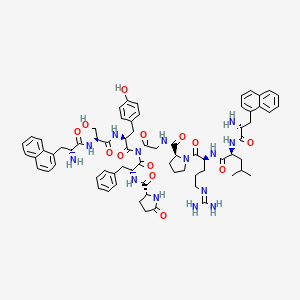

Molecular Formula |

C71H86N14O13 |

Molecular Weight |

1343.5 g/mol |

IUPAC Name |

(2R)-N-[(2R)-1-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C71H86N14O13/c1-41(2)34-55(80-62(90)51(72)37-46-20-10-18-44-16-6-8-22-49(44)46)65(93)79-54(24-12-32-76-71(74)75)68(96)84-33-13-25-59(84)67(95)77-39-61(89)85(69(97)56(35-42-14-4-3-5-15-42)81-64(92)53-30-31-60(88)78-53)70(98)57(36-43-26-28-48(87)29-27-43)82-66(94)58(40-86)83-63(91)52(73)38-47-21-11-19-45-17-7-9-23-50(45)47/h3-11,14-23,26-29,41,51-59,86-87H,12-13,24-25,30-40,72-73H2,1-2H3,(H,77,95)(H,78,88)(H,79,93)(H,80,90)(H,81,92)(H,82,94)(H,83,91)(H4,74,75,76)/t51-,52-,53-,54+,55+,56-,57+,58+,59+/m1/s1 |

InChI Key |

AFADPSGWXCORKZ-DCRMUDECSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N(C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N)NC(=O)C(CC7=CC=CC8=CC=CC=C87)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N(C(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H]3CCC(=O)N3)C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N)NC(=O)[C@@H](CC7=CC=CC8=CC=CC=C87)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N(C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3)C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N)NC(=O)C(CC7=CC=CC8=CC=CC=C87)N |

Appearance |

Solid powder |

Other CAS No. |

78255-70-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-pyroglutamyl-2-phenylalanyl-3,6-(3-(1-naphthyl)alanine)-LHRH GnRH, pGlu(1)-Phe(2)-3-(1-naphthyl)Ala(3,6)- LHRH, pGlu(1)-Phe(2)-3-(1-naphthyl)Ala(3,6)- LHRH, pyroglutamyl(1)-phenylalanyl(2)-3-(1-naphthyl)alanine(3,6)- Wy 43657 Wy-43,657 Wy-43657 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Wy 43657 involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the formation of the peptide chain, the protecting groups are removed under acidic or basic conditions, and the final product is purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to increase efficiency and consistency. The purification steps are also scaled up, often involving preparative HPLC or other large-scale chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Wy 43657 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using sodium azide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Wy 43657 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Investigated for its role in regulating reproductive hormones and its potential effects on various biological processes.

Medicine: Explored for its therapeutic potential in treating hormone-related disorders such as infertility, endometriosis, and prostate cancer.

Industry: Utilized in the development of diagnostic assays and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Wy 43657 involves binding to GNRH receptors on the surface of pituitary cells. This binding triggers a signaling cascade that leads to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to stimulate the production of sex hormones such as testosterone and estrogen. The molecular targets and pathways involved include the GNRH receptor, G-proteins, and downstream effectors like adenylate cyclase and phospholipase C.

Comparison with Similar Compounds

Research Challenges and Recommendations

Data Gaps

- No peer-reviewed studies on this compound’s synthesis, characterization, or bioactivity were identified in the provided evidence.

- Ambiguities in nomenclature (e.g., numeric identifiers vs. chemical names) complicate literature searches .

Methodological Insights

- Literature Review : Cross-reference databases like SciFinder or Reaxys using systematic queries (e.g., CAS Registry Numbers) to resolve naming conflicts .

- Experimental Validation: If this compound is a novel compound, follow ’s guidelines for detailed methodology, including reproducibility checks and supplementary data submission .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.